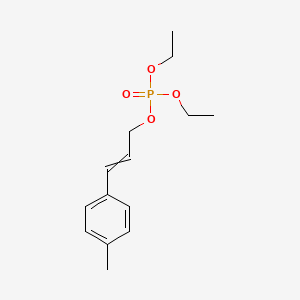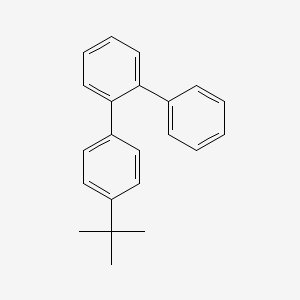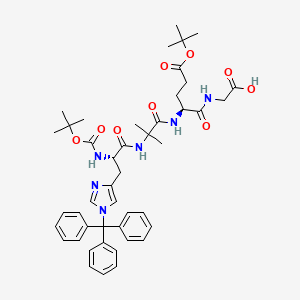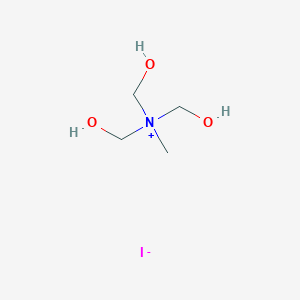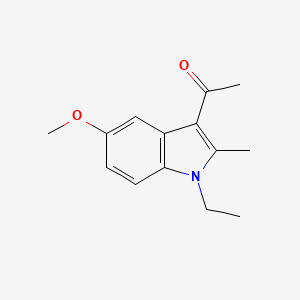
Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of indole derivatives, including Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound’s potential therapeutic effects make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets depend on the functional groups present in the molecule and its overall structure.
Comparaison Avec Des Composés Similaires
Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)ethanone: A simpler indole derivative with similar chemical properties but different biological activities.
1-(5-fluoro-3-phenyl-1H-indol-2-yl)ethanone: Known for its antiviral properties.
1-(4-methyl-1-phenylsulfonyl-1H-indol-3-yl)ethanone: Studied for its anti-HIV activity.
These comparisons highlight the unique structural features and biological activities of Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
141969-66-6 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
1-(1-ethyl-5-methoxy-2-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C14H17NO2/c1-5-15-9(2)14(10(3)16)12-8-11(17-4)6-7-13(12)15/h6-8H,5H2,1-4H3 |
Clé InChI |
QHRBXHMCGGNFLF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


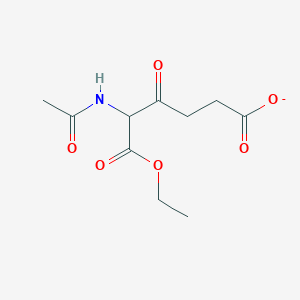
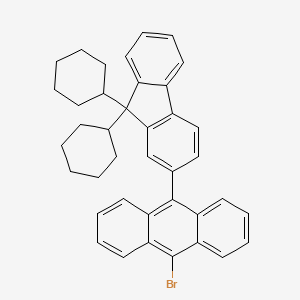

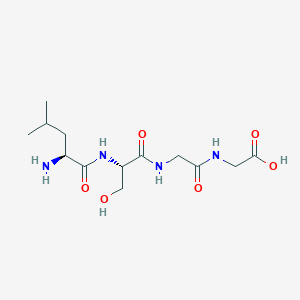
![1-(6-Ethyl-2-oxa-8-azabicyclo[3.3.1]non-6-en-8-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B12536097.png)
![2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B12536099.png)
![1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12536113.png)
![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
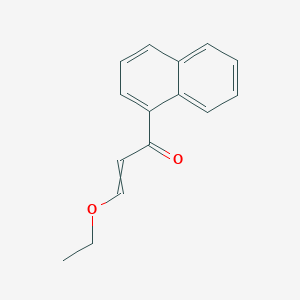
![3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12536126.png)
